N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For example, a compound with a similar structure was synthesized by the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH . Another compound was synthesized by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium hydroxide .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, one compound was characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of related compounds often involves complex reactions that provide insights into chemical behavior and reactivity. For instance, research on the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines has led to the discovery of novel 1,1-dialkylindolium-2-thiolates, showcasing the versatility of nitrophenyl-thiazole derivatives in synthesizing new chemical entities with potential applications in materials science and pharmacology (Androsov, 2008).
Biological Activities
Compounds structurally similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide have been evaluated for their biological activities, including antimicrobial and antitumor potentials. For example, benzothiazole derivatives have been synthesized and shown potent antitumor activity, suggesting the relevance of thiazole and nitrofuran moieties in designing anticancer agents (Yoshida et al., 2005). Similarly, the antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives indicates significant biological activity against various bacterial and fungal strains, demonstrating the therapeutic potential of such compounds (Deep et al., 2014).
Material Science Applications
The introduction of nitro groups, thiazole rings, and thioether linkages into polyamides has led to the development of materials with high refractive indices, combining high transparency in the visible region with excellent solubility and thermal stability. This highlights the utility of thiazole and nitrofuran derivatives in creating advanced materials for optical applications (Javadi et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, is known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
Based on the target of the structurally similar compound, it can be hypothesized that n-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide might interact with cdk2, potentially inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
cell cycle regulation pathway . By potentially inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle, leading to a halt in cell proliferation .
Result of Action
If the compound does indeed inhibit cdk2, it could lead to a disruption in cell cycle progression, potentially causing a halt in cell proliferation .
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3O4S2/c13-8-3-5(10(14)23-8)6-4-22-12(15-6)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOBKWUACGQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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